molecular formula C7H16S2 B15420144 1-Methylsulfanyl-3-propylsulfanylpropane CAS No. 117856-62-9

1-Methylsulfanyl-3-propylsulfanylpropane

Cat. No.: B15420144
CAS No.: 117856-62-9
M. Wt: 164.3 g/mol
InChI Key: SOLAMIDAOIPYPZ-UHFFFAOYSA-N
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Description

1-Methylsulfanyl-3-propylsulfanylpropane is an organosulfur compound with the IUPAC name 1-methylsulfanyl-3-(3-methylsulfanylpropylsulfanyl)propane. Its structure comprises a propane backbone substituted with two methylthio (-SMe) groups and a propylsulfanyl (-SPr) chain. The canonical SMILES representation is CSCCCSCCCSC, and its molecular formula is C₈H₁₈S₃, yielding a molecular weight of 218.42 g/mol . This compound belongs to the class of dialkyl sulfides, characterized by sulfur atoms bridging alkyl chains. Its structural complexity and sulfur-rich nature make it relevant in organic synthesis and materials science, particularly in crosslinking reactions or as a ligand precursor.

Properties

CAS No.

117856-62-9

Molecular Formula

C7H16S2

Molecular Weight

164.3 g/mol

IUPAC Name

1-methylsulfanyl-3-propylsulfanylpropane

InChI

InChI=1S/C7H16S2/c1-3-5-9-7-4-6-8-2/h3-7H2,1-2H3

InChI Key

SOLAMIDAOIPYPZ-UHFFFAOYSA-N

Canonical SMILES

CCCSCCCSC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 1-Methylsulfanyl-3-propylsulfanylpropane and analogous sulfides:

Compound Molecular Formula Molecular Weight (g/mol) SMILES Functional Groups
This compound C₈H₁₈S₃ 218.42 CSCCCSCCCSC Two methylthio, one propylsulfanyl
1-(Methylsulfanyl)propane C₄H₁₀S 90.18 CCSC Single methylthio
Dimethyl sulfide C₂H₆S 62.13 CSC Two methylthio
Dipropyl sulfide C₆H₁₄S 118.24 CCCSCCC Two propylsulfanyl

Key Observations :

  • Chain Length and Complexity : The target compound features an extended propane chain with three sulfur atoms, distinguishing it from simpler sulfides like dimethyl sulfide (C₂H₆S) or 1-(methylsulfanyl)propane (C₄H₁₀S) .
Physicochemical Properties

While explicit data (e.g., boiling points, solubility) are absent in the provided evidence, trends can be inferred:

  • Molecular Weight : The higher molecular weight (218.42 g/mol) compared to simpler sulfides (e.g., 90.18 g/mol for 1-(methylsulfanyl)propane) suggests a higher boiling point and viscosity .
  • Solubility : The presence of multiple hydrophobic alkyl chains likely reduces water solubility, aligning with typical sulfide behavior. However, the sulfur atoms may confer mild polarity, enhancing solubility in polar aprotic solvents.

Q & A

Q. What are the optimal synthetic routes for 1-Methylsulfanyl-3-propylsulfanylpropane, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene click chemistry. For optimization:
  • Vary reaction parameters (temperature, solvent polarity, catalyst concentration).
  • Monitor progress via TLC or HPLC (e.g., using methods described for sulfonate analogs in USP protocols ).
  • Characterize intermediates with 1^1H/13^13C NMR to confirm regioselectivity and purity (>98% as per quality control standards ).

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy : Use 1^1H NMR (δ 1.2–2.8 ppm for methyl/propyl-S groups) and FT-IR (C-S stretches at 600–700 cm1^{-1}).
  • Crystallography : Employ SHELXL for refinement and ORTEP-3 for visualization of crystal packing and bond angles .
  • Purity : Validate via HPLC with a di(ethylene glycol) methyl ether internal standard .

Advanced Research Questions

Q. What computational approaches are used to model the electronic structure and intermolecular interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using Gaussian software (B3LYP/6-31G* basis set) to predict vibrational frequencies and HOMO-LUMO gaps .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water) to assess stability and aggregation behavior.
  • Validation : Cross-check computational results with experimental X-ray data (e.g., bond lengths ±0.02 Å) .

Q. How can researchers analyze the compound’s stability under varying thermal and oxidative conditions?

  • Methodological Answer :
  • Thermal Analysis : Conduct TGA/DSC to determine decomposition thresholds (e.g., mass loss >5% at 150°C).
  • Oxidative Stability : Use HPLC-MS to identify degradation products (e.g., sulfoxides or disulfides) under H2_2O2_2 exposure .
  • Kinetics : Apply Arrhenius modeling to predict shelf-life under accelerated aging conditions.

Q. How do researchers resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer :
  • Error Sources : Check for impurities (e.g., residual solvents via GC-MS) or crystal defects in X-ray data .
  • Parameter Refinement : Adjust DFT functional (e.g., switch to M06-2X for better dispersion forces) .
  • Collaborative Validation : Replicate experiments across labs and compare with analogous organosulfur compounds .

Key Considerations for Experimental Design

  • Reproducibility : Document solvent batch effects (e.g., anhydrous vs. technical-grade DMF).
  • Data Sharing : Use platforms like PubChem to deposit spectral data for community validation .
  • Safety Protocols : Follow GHS guidelines for handling sulfanyl compounds (e.g., PPE, ventilation) .

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